![molecular formula C22H23N3O2 B2564137 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-42-6](/img/structure/B2564137.png)
2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
The compound “2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines . These compounds have been studied for their potential anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves a condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone . This reaction yields 6-chloro-2-phenylimidazo[1,2-b]pyridazine in a very good yield (89%) . The -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties was studied using the model reaction between tosyl chloride and the synthesized compound .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated by 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry . These techniques allow for the validation of the target compound structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . The reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone yields 6-chloro-2-phenylimidazo[1,2-b]pyridazine . The -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties was also studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. The molecular weight of a related compound, N-(3-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide, is 271.31 g/mol . The exact mass and monoisotopic mass are 271.132076794 g/mol . The compound has a topological polar surface area of 56.2 Ų and a complexity of 350 .
Scientific Research Applications
Medical Imaging Applications
- Radiosynthesis for PET Imaging : A study detailed the radiosynthesis of a compound designed for positron emission tomography (PET) imaging of the translocator protein (18 kDa), which is associated with neuroinflammation. The synthesized compound, featuring similar structural motifs, allows for in vivo imaging of brain conditions (Dollé et al., 2008).
Cancer Research Applications
- In Vitro Cytotoxic Activity : A study on certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives showed potential anticancer activity, with one compound demonstrating appreciable cancer cell growth inhibition across several cancer cell lines. This highlights the potential for related compounds in cancer treatment strategies (Al-Sanea et al., 2020).
Material Science Applications
- Low Cost Emitters with Large Stokes' Shift : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for use in optical materials demonstrated that these compounds can exhibit significant Stokes' shifts, making them suitable for luminescent materials. This indicates the potential utility of similar compounds in developing low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial Applications
- Methicillin-Resistant Staphylococcus aureus (MRSA) Inhibitors : N-substituted phenyl acetamide benzimidazole derivatives were synthesized and analyzed for activity against MRSA, with one derivative showing significant potency compared to standard treatments. This suggests the relevance of structurally similar compounds in addressing antibiotic resistance (Chaudhari et al., 2020).
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-20-11-5-2-8-16(20)14-22(26)24-18-10-4-3-9-17(18)19-15-25-13-7-6-12-21(25)23-19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAOFUSBWRYVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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